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Compound of Interest

Compound Name:
.beta.-D-Ribofuranoside, 2-

nitrophenyl

CAS No.: 195385-91-2

Cat. No.: B1170845

Get Quote

Executive Summary
2-Nitrophenyl

-D-ribofuranoside (ONP-Rib) is a synthetic chromogenic substrate designed for the quantitative
and qualitative assessment of

-D-ribofuranosidase activity. Unlike the ubiquitous

-galactosidase assays (using ONPG), the detection of ribofuranosidase activity serves a
specialized niche in diagnostic microbiology—specifically for the differentiation of
Enterobacteriaceae and the identification of specific Gram-negative pathogens.

Upon enzymatic hydrolysis, ONP-Rib releases 2-nitrophenol (o-nitrophenol), a compound that

undergoes a tautomeric shift in alkaline conditions to produce a distinct yellow chromophore

measurable at 405–420 nm. This guide outlines the chemical mechanism, diagnostic utility, and

a validated experimental protocol for its use.
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Chemical & Mechanistic Foundation
Structural Properties
The substrate consists of a D-ribose sugar moiety linked via a

-glycosidic bond to a 2-nitrophenyl group. The steric positioning of the nitro group at the ortho
position (relative to the hydroxyl release site) distinguishes it from its para isomer (PNP-Rib),
often conferring different solubility and enzyme affinity profiles.

Property Specification

IUPAC Name
2-Nitrophenyl

-D-ribofuranoside

CAS Number
59495-69-1 (Generic for Nitrophenyl-Rib,

specific isomers vary)

Molecular Formula

Molecular Weight 271.22 g/mol

Leaving Group
2-Nitrophenol (

)

Detection 420 nm (Alkaline pH)

Reaction Mechanism
The core utility of ONP-Rib relies on the specific cleavage of the

-ribosidic linkage by

-D-ribofuranosidase. The reaction proceeds via a hydrolysis mechanism, releasing the ribose
sugar and the chromogenic aglycone.[1]

Key Mechanistic Step: The enzyme attacks the anomeric carbon of the ribose, displacing the 2-

nitrophenol group. At neutral pH, 2-nitrophenol is colorless/pale yellow. However, the addition

of a basic stop solution (e.g.,
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) deprotonates the phenolic hydroxyl group, forming the 2-nitrophenolate anion, which exhibits
intense yellow resonance.
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Caption: Figure 1.[2] Enzymatic hydrolysis pathway of ONP-Rib yielding the chromogenic

nitrophenolate anion.

Diagnostic Applications in Microbiology[2][3][4][5]
[6]
While less common than the ONPG test for

-galactosidase, the ONP-Rib assay is a powerful discriminator for specific Gram-negative
bacteria. The presence of

-ribofuranosidase is a distinguishing trait for the majority of Enterobacteriaceae, whereas
specific pathogens lack this enzyme.

The Ribosidase Differentiation Profile
Research by Butterworth et al. (2004) established the "Ribosidase Test" as a key tool for

separating Yersinia and Proteus species from other enteric bacteria.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1170845/docs?utm_src=pdf-body-img#technical-guide-2-nitrophenyl-d-ribofuranoside-as-a-chromogenic-substrate
https://www.dcfinechemicals.com/en/blog/chromogenic-substrates-overview/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Group -Ribofuranosidase Activity Interpretation

Enterobacteriaceae (General) Positive (+)
E. coli, Salmonella, Shigella,

Klebsiella, Enterobacter

Yersinia spp. Negative (-)
Distinguishes Y. enterocolitica

from other enterics

Proteus spp. Negative (-)
Distinguishes Proteus from

Providencia/Morganella

Vibrio spp. Negative (-)
V. cholerae is typically

negative

Clinical Significance: In a mixed culture suspected of containing Salmonella or Shigella

(Positive), a Negative result strongly suggests the presence of Proteus or Yersinia, prompting

different therapeutic or isolation pathways.

Experimental Framework: Standard Assay Protocol
This protocol describes a self-validating system for quantifying

-D-ribofuranosidase activity in bacterial lysates or purified enzyme preparations.

Reagents Preparation
Assay Buffer (pH 7.2): 100 mM Sodium Phosphate buffer. (Alternative: HEPES for metal-

dependent ribosidases).

Substrate Stock (10 mM): Dissolve 27.1 mg of 2-Nitrophenyl

-D-ribofuranoside in 10 mL of deionized water. Note: If solubility is poor, predissolve in
minimal DMSO (max 5% final vol) before adding water.

Stop Solution: 1 M

(Sodium Carbonate). High pH is critical to maximize the extinction coefficient of the product.

Protocol Steps
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Equilibration: Pre-warm Assay Buffer and Enzyme samples to 37°C.

Reaction Mix:

450 µL Assay Buffer

50 µL Substrate Stock (Final conc: 1 mM)

Initiation: Add 50 µL of Enzyme preparation/Cell Lysate. Mix by inversion.

Incubation: Incubate at 37°C for exactly 10–30 minutes (linear phase).

Termination: Add 500 µL of Stop Solution. The mixture should turn yellow if activity is

present.[3][4]

Measurement: Read Absorbance at 420 nm (A420) against a blank (Buffer + Substrate +

Stop Solution, no enzyme).

Quantification (Beer-Lambert Law)
Calculate enzyme activity using the extinction coefficient (

) of 2-nitrophenol.

: Absorbance of Sample - Blank

: Total reaction volume (mL)

: Extinction coefficient of 2-nitrophenol (

at pH > 9)

: Incubation time (min)

: Volume of enzyme added (mL)

: Path length (usually 1 cm)

Troubleshooting & Optimization (Self-Validating
Checks)
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To ensure "Trustworthiness" (E-E-A-T), perform these checks:

Spontaneous Hydrolysis Check: Always run a "No Enzyme" control. Nitrophenyl glycosides

can slowly hydrolyze in warm, alkaline buffers. If the blank turns yellow (

), prepare fresh substrate or lower the storage temperature.

pH Validation: The yellow color of 2-nitrophenol is pH-dependent. If the Stop Solution does

not raise the pH above 8.5, the extinction coefficient will be lower, leading to underestimated

activity. Verify final pH with a strip.

Turbidity Correction: For whole-cell assays, cell debris can scatter light at 420 nm. Centrifuge

the reaction mix after adding the stop solution but before reading absorbance to remove

cells.
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Caption: Figure 2. Logic flow for the standard ONP-Rib assay execution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. dalynn.com [dalynn.com]

2. dcfinechemicals.com [dcfinechemicals.com]

3. Microbiology Lab : MOLB 2210 [uwyo.edu]

4. Glycosynth - o-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

5. Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative
bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Chromogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

To cite this document: BenchChem. [Technical Guide: 2-Nitrophenyl -D-Ribofuranoside as a
Chromogenic Substrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1170845/docs#technical-guide-2-nitrophenyl-d-
ribofuranoside-as-a-chromogenic-substrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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